2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide
Description
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is a thiazole-acetamide derivative featuring a cyclopentylureido substituent at the thiazole ring and a diethylamino-methylphenyl group on the acetamide moiety. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-4-27(5-2)18-10-11-19(15(3)12-18)25-20(28)13-17-14-30-22(24-17)26-21(29)23-16-8-6-7-9-16/h10-12,14,16H,4-9,13H2,1-3H3,(H,25,28)(H2,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPGTWSNZUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide , with CAS number 921572-15-8, is a member of the thiazole family and has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in relation to its pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The structure features a thiazole ring, a cyclopentylureido group, and a diethylamino-substituted phenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O3S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 921572-15-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the cyclopentylureido and diethylamino groups. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield and purity.
Inhibition Studies
In vitro assays have demonstrated that certain derivatives of thiazole compounds can inhibit various kinases associated with cancer progression. For example, compounds structurally related to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide have shown IC50 values in the low micromolar range against specific targets like ERK2 and PI3Kα . These findings suggest that this compound may also possess similar inhibitory effects.
Case Studies
- Study on Related Thiazole Compounds : A study published in Molecules explored various thiazole derivatives' effects on cancer cell lines. The results indicated that modifications to the thiazole core significantly affected biological activity, providing insights into structure-activity relationships (SAR) that could be applicable to our compound .
- Pharmacological Screening : Another research effort focused on pharmacological screening of thiazole derivatives revealed promising results in terms of anti-inflammatory and analgesic activities, which could be extrapolated to predict potential therapeutic uses for our compound .
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific interactions of the cyclopentylureido group with biological targets are being explored to enhance efficacy against various cancer types.
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Antimicrobial Properties
- Research indicates that compounds containing thiazole rings exhibit antimicrobial activity. The unique structural elements of this compound may enhance its ability to combat bacterial and fungal infections, making it a candidate for further development in antimicrobial therapy.
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Neuropharmacology
- The diethylamino group suggests potential neuroactive properties. Preliminary studies indicate that derivatives of this compound may modulate neurotransmitter systems, providing a basis for investigating its effects on neurological disorders.
Biological Applications
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Enzyme Inhibition
- The compound's structural features allow it to interact with various enzymes, potentially acting as an inhibitor. This property is particularly relevant in drug design aimed at targeting specific enzyme pathways involved in disease processes.
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Receptor Modulation
- Investigations into the compound’s ability to interact with receptors (e.g., G-protein coupled receptors) may reveal its potential as a therapeutic agent in treating conditions such as depression or anxiety.
Material Science
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Polymer Development
- The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
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Nanotechnology
- Applications in nanotechnology are being explored, particularly in developing drug delivery systems where the compound can be conjugated to nanoparticles for targeted therapy.
Anticancer Activity Case Study
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of the cyclopentylureido moiety in enhancing the selective toxicity towards cancer cells while minimizing effects on normal cells.
Antimicrobial Efficacy Case Study
Research conducted on thiazole derivatives indicated promising results against Gram-positive and Gram-negative bacteria. The compound's activity was evaluated using standard disk diffusion methods, showing effective inhibition zones compared to control antibiotics.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
The target compound shares its thiazole-acetamide backbone with several synthesized derivatives. Key structural variations and their implications are summarized below:
Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
Key Observations :
- Substituent Position : Unlike most analogs (e.g., Compounds 1–10), the target compound has a thiazol-4-yl core, whereas others (e.g., Compound 1, N-(4-phenyl-2-thiazolyl)acetamide) are thiazol-2-yl derivatives. This positional isomerism may alter binding interactions in biological targets.
- Functional Groups: The cyclopentylureido group in the target compound is unique among the analogs, which typically feature simpler substituents like chloro (Compound 1) or hydroxypiperidinyl (Compound 6).
- Diethylamino-Methylphenyl Side Chain: This substituent distinguishes the target from analogs with chlorobenzyl () or pyridinyl groups (). The diethylamino group may enhance solubility and membrane permeability compared to non-polar substituents.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Notes:
- Anti-Exudative Activity: While the target compound lacks direct data, triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative efficacy comparable to diclofenac sodium.
- Synthetic Routes : The target compound’s synthesis likely follows methods analogous to , where thiazole-acetamides are synthesized via nucleophilic substitution or condensation reactions.
Unique Features of the Target Compound
- Cyclopentylureido Group : Unlike hydroxypiperidinyl (Compound 6) or phenyl (Compound 15) substituents, the cyclopentylureido moiety may confer selective binding to urea transporters or kinases.
- Diethylamino-Methylphenyl Side Chain: Compared to ’s 2-(diethylamino)-N-(p-isopropylbenzyl)acetamide, the target’s methylphenyl group balances lipophilicity and solubility, optimizing drug-likeness.
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones. Subsequent steps include coupling the cyclopentylurea moiety and acylation with the 4-(diethylamino)-2-methylaniline derivative. Critical parameters include solvent choice (e.g., dichloromethane or DMF), base selection (e.g., triethylamine), and temperature control (40–60°C for urea coupling). Purity optimization often requires column chromatography or recrystallization .
Q. Which analytical techniques are most effective for structural characterization?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm regiochemistry of the thiazole ring and urea linkage .
- X-ray crystallography to resolve spatial arrangements of the cyclopentyl and diethylamino groups, which influence conformational flexibility .
- HPLC-MS for purity assessment and detection of byproducts like unreacted thiourea intermediates .
Q. How can researchers assess the compound's biological activity in early-stage studies?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. Follow with cell-based assays (e.g., cytotoxicity or apoptosis studies) using cancer or immune cell lines. For conflicting results, validate via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
Contradictions often arise from structural variations (e.g., substituent positioning on the phenyl ring) or assay conditions (e.g., pH, serum proteins). Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing cyclopentyl with cyclohexyl) and use molecular dynamics simulations to compare binding modes .
Q. What methodologies optimize synthetic yield for large-scale preclinical studies?
- Solvent optimization : Replace dichloromethane with ethyl acetate for greener synthesis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for urea coupling efficiency .
- Continuous flow reactors : Reduce reaction time and improve reproducibility for thiazole ring formation .
Q. How to design experiments to probe the compound's mechanism of action?
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes modulating activity .
- Competitive binding assays : Combine with fluorescent probes (e.g., FITC-labeled ATP) to map binding pockets .
- Metabolomics : Track downstream metabolic changes via LC-MS to identify affected pathways .
Technical Challenges & Solutions
Q. What strategies mitigate poor aqueous solubility during formulation?
- Salt formation : Use hydrochloride or phosphate salts of the diethylamino group .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. How to validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide group for covalent target capture .
- Cellular thermal shift assays (CETSA) : Monitor protein stability shifts after compound treatment .
Data Interpretation & Reproducibility
Q. How to address batch-to-batch variability in biological assays?
- Strict QC protocols : Mandate ≥95% purity (HPLC) and NMR consistency for all batches .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize data .
Q. What computational tools predict off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against human proteome databases .
- Machine learning : Train models on PubChem BioAssay data to flag potential toxicophores .
Advanced Structural Analysis
Q. How to correlate crystallographic data with solution-state behavior?
Compare X-ray structures with NMR-derived NOE restraints to assess conformational dynamics. For flexible regions (e.g., cyclopentylurea), use molecular rotamer libraries to model solution-state ensembles .
Q. What strategies elucidate the role of the diethylamino group in membrane permeability?
- PAMPA assays : Measure passive diffusion across artificial membranes .
- Alanine scanning : Synthesize analogs lacking the diethylamino group and compare LogP values .
Integration with Multi-Omics Data
Q. How to link compound activity to transcriptomic or proteomic profiles?
- RNA-seq : Identify differentially expressed genes post-treatment and cross-reference with LINCS L1000 data .
- Chemical proteomics : Use affinity pulldowns coupled with SILAC labeling to map interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
